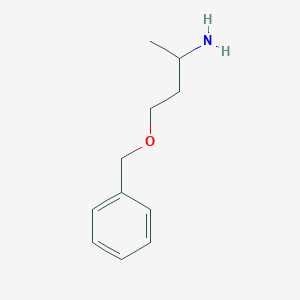

4-(Benzyloxy)butan-2-amine

Descripción general

Descripción

4-(Benzyloxy)butan-2-amine is an organic compound that features a benzyl group attached to a butan-2-amine backbone via an oxygen atom

Métodos De Preparación

Synthetic Routes and Reaction Conditions

4-(Benzyloxy)butan-2-amine can be synthesized through several methods. One common approach involves the nucleophilic substitution reaction of 4-chlorobutan-2-amine with benzyl alcohol under basic conditions. The reaction typically requires a base such as sodium hydroxide or potassium carbonate to facilitate the substitution.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include purification steps such as distillation or recrystallization to obtain the desired product with high purity.

Análisis De Reacciones Químicas

Types of Reactions

4-(Benzyloxy)butan-2-amine undergoes various chemical reactions, including:

Oxidation: The benzylic position can be oxidized to form benzoic acid derivatives.

Reduction: The amine group can be reduced to form primary amines.

Substitution: The compound can undergo nucleophilic substitution reactions at the benzylic position.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) under acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nucleophiles such as sodium azide (NaN3) or sodium cyanide (NaCN).

Major Products Formed

Oxidation: Benzoic acid derivatives.

Reduction: Primary amines.

Substitution: Various substituted benzyl derivatives.

Aplicaciones Científicas De Investigación

4-(Benzyloxy)butan-2-amine has several scientific research applications:

Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.

Medicine: Explored for its potential therapeutic properties, including its use as a precursor in drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mecanismo De Acción

The mechanism of action of 4-(Benzyloxy)butan-2-amine involves its interaction with specific molecular targets. The benzyl group can participate in π-π interactions with aromatic residues in proteins, while the amine group can form hydrogen bonds with various biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparación Con Compuestos Similares

Similar Compounds

4-(Methoxy)butan-2-amine: Similar structure but with a methoxy group instead of a benzyloxy group.

4-(Ethoxy)butan-2-amine: Similar structure but with an ethoxy group instead of a benzyloxy group.

4-(Phenoxy)butan-2-amine: Similar structure but with a phenoxy group instead of a benzyloxy group.

Uniqueness

4-(Benzyloxy)butan-2-amine is unique due to the presence of the benzyloxy group, which imparts specific chemical and biological properties. The benzyl group enhances the compound’s ability to interact with aromatic residues in proteins, making it a valuable intermediate in the synthesis of biologically active molecules.

Actividad Biológica

4-(Benzyloxy)butan-2-amine, also known as a derivative of butanamine, has gained attention in recent years for its potential biological activities. This article aims to provide a comprehensive overview of the compound's biological activity, including synthesis, mechanisms of action, and research findings.

Chemical Structure and Synthesis

This compound is characterized by the presence of a benzyloxy group attached to a butan-2-amine backbone. The molecular formula is , and its CAS number is 340775-25-9. The synthesis typically involves the reaction of benzyloxy alcohols with amines under specific conditions, often utilizing catalytic methods to enhance yields and selectivity.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound has been shown to interact with various enzymes, potentially acting as an inhibitor. The presence of the benzyloxy group enhances its binding affinity to target proteins through hydrophobic interactions and hydrogen bonding.

- Neurotransmitter Modulation : Research indicates that derivatives of this compound may influence neurotransmitter systems, particularly those involved in mood regulation and seizure activity.

- Antimicrobial Properties : Some studies have evaluated the compound's ability to inhibit bacterial growth, suggesting potential applications in treating infections.

Biological Activity Findings

Research has demonstrated various biological activities associated with this compound and its derivatives:

Anticonvulsant Activity

A study assessed the anticonvulsant properties using the maximal electroshock (MES) test in mice. Specific derivatives exhibited significant protective effects against seizures:

| Compound | Dose (mg/kg) | MES Protection (%) | Neurotoxicity |

|---|---|---|---|

| 4-(Benzyloxy) benzyl derivative A | 30 | 100 | Non-toxic |

| 4-(Benzyloxy) benzyl derivative B | 100 | 100 | Non-toxic |

These findings indicate that certain derivatives are effective anticonvulsants without exhibiting neurotoxic effects at active doses .

Antimycobacterial Activity

In a study focusing on antimycobacterial properties, a series of N-(4-(benzyloxy)benzyl)-4-aminoquinolines were synthesized and evaluated against Mycobacterium tuberculosis. The results demonstrated promising inhibitory effects:

| Compound | MIC (µg/mL) | Selectivity Index |

|---|---|---|

| Compound 1 | 1.5 | >10 |

| Compound 2 | 0.5 | >15 |

The selectivity index indicates a favorable profile for these compounds, suggesting low toxicity towards mammalian cells while effectively inhibiting bacterial growth .

Case Study 1: Anticonvulsant Evaluation

In a controlled study involving various derivatives of this compound, researchers found that specific compounds provided complete protection against induced seizures in animal models. The study highlighted the importance of structural modifications in enhancing pharmacological efficacy while minimizing side effects.

Case Study 2: Antimycobacterial Screening

Another investigation focused on the synthesis of novel compounds derived from this compound aimed at combating M. tuberculosis. The study employed high-throughput screening methods to identify lead candidates for further development, emphasizing the role of structural diversity in optimizing biological activity.

Propiedades

IUPAC Name |

4-phenylmethoxybutan-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO/c1-10(12)7-8-13-9-11-5-3-2-4-6-11/h2-6,10H,7-9,12H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCVXGQWWOPIONP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCOCC1=CC=CC=C1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.